molecular formula C6H13BO3 B14073862 (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid

(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid

Cat. No.: B14073862
M. Wt: 143.98 g/mol
InChI Key: OGQRBODSULSNRN-UHFFFAOYSA-N
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Description

(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C6H13BO3. It is a boronic acid derivative that features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid typically involves the reaction of 5,5-dimethyltetrahydrofuran with a boron-containing reagent. One common method is the hydroboration of 5,5-dimethyltetrahydrofuran with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group and the stability of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which provides additional steric and electronic properties compared to simpler boronic acids. This uniqueness allows it to participate in specific reactions and form products that may not be easily accessible with other boronic acids .

Properties

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

IUPAC Name

(5,5-dimethyloxolan-3-yl)boronic acid

InChI

InChI=1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3

InChI Key

OGQRBODSULSNRN-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(OC1)(C)C)(O)O

Origin of Product

United States

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